2,2,3,3,4-Pentamethylpentane

Physical Chemistry Thermodynamics Process Engineering

2,2,3,3,4-Pentamethylpentane is a highly branched C10 alkane, identifiable by its CAS number 16747-44-7 and molecular weight of 142.28 g/mol. This compound exists as one of 75 distinct decane isomers and is characterized by a remarkably high degree of alkyl substitution, which fundamentally dictates its physical properties and behavior in analytical and industrial systems.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 16747-44-7
Cat. No. B12641855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,4-Pentamethylpentane
CAS16747-44-7
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C)C(C)(C)C
InChIInChI=1S/C10H22/c1-8(2)10(6,7)9(3,4)5/h8H,1-7H3
InChIKeyWKQBIIUOSATALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,3,4-Pentamethylpentane (CAS 16747-44-7): Sourcing and Verification Guide


2,2,3,3,4-Pentamethylpentane is a highly branched C10 alkane, identifiable by its CAS number 16747-44-7 and molecular weight of 142.28 g/mol [1]. This compound exists as one of 75 distinct decane isomers and is characterized by a remarkably high degree of alkyl substitution, which fundamentally dictates its physical properties and behavior in analytical and industrial systems [2].

Technical Justification: Why 2,2,3,3,4-Pentamethylpentane is Not an Interchangeable C10 Isomer


While all decane isomers share the formula C10H22, their molecular topology profoundly influences key physicochemical parameters. The specific branching pattern of 2,2,3,3,4-Pentamethylpentane results in a unique steric environment that directly impacts its boiling point [1], chromatographic retention [2], and vapor pressure relative to other branched decanes. Such differences are critical in applications ranging from analytical reference standard selection to the optimization of fuel blending and thermodynamic cycles, where assuming equivalent performance among C10 isomers can lead to significant process variability or analytical inaccuracy.

Quantitative Differentiation Guide: 2,2,3,3,4-Pentamethylpentane vs. Comparable C10 Branched Alkanes


Volatility Benchmarking: Boiling Point and Vapor Pressure Comparison

This compound exhibits a higher boiling point compared to its less sterically hindered structural isomer, 2,2,3,4,4-Pentamethylpentane (CAS 16747-45-8). This difference is substantial and relevant for separation processes. For example, the boiling point of 2,2,3,3,4-Pentamethylpentane is 166.1 °C , whereas its isomer 2,2,3,4,4-Pentamethylpentane boils at 159.3 °C . This difference of 6.8 °C is accompanied by a lower vapor pressure (2.38 mmHg vs. 3.22 mmHg at 25 °C), which is a direct consequence of the unique 2,2,3,3-substitution pattern limiting molecular surface area for intermolecular interactions.

Physical Chemistry Thermodynamics Process Engineering

Chromatographic Differentiation: GC Retention Index Analysis

Gas chromatographic separation of complex hydrocarbon mixtures relies on accurate retention index (RI) data. 2,2,3,3,4-Pentamethylpentane is clearly distinguishable from its close analog, 2,2,3,4-Tetramethylpentane, a common component in many fuel streams. The target compound exhibits a substantially higher retention index of 959 (±8) compared to 820 (±2) for 2,2,3,4-Tetramethylpentane [1]. This difference of 139 index units is far beyond the typical run-to-run variability of modern GC systems and provides unequivocal peak assignment.

Analytical Chemistry Gas Chromatography Reference Standards

Molecular Topology: Graph-Theoretical Indices and Isomer Discrimination

Topological indices offer a powerful means to distinguish between closely related isomers. Two key indices, the Overall Element Index (OEI) and the Isomer Molecular Property Index (IMPI), reveal significant and quantifiable differences between 2,2,3,3,4-pentamethylpentane and its structural isomer 2,2,3,4,4-pentamethylpentane. The target compound has an OEI of 13.0833 and an IMPI of 23.9418, while its isomer has values of 12.0417 and 23.6530, respectively [1]. These numerical differences reflect the distinct atomic environments and connectivity patterns that dictate the compound's unique physicochemical profile.

Cheminformatics QSAR/QSPR Molecular Modeling

Optical Properties: Refractive Index Comparison for Quality Control

Refractive index (RI) is a rapid, non-destructive quality control metric for organic liquids. While the refractive index is similar among some branched decanes, it is markedly distinct from a common C9 analog. 2,2,3,3,4-Pentamethylpentane has a refractive index of 1.411 [1], while 2,2,3,4-Tetramethylpentane (C9) is measured at 1.405 . This difference, while small, is measurable with standard benchtop refractometers and is part of a suite of orthogonal tests that together confirm the identity and purity of a received lot.

Analytical Chemistry Quality Control Spectroscopy

Defined Applications: Where the Unique Properties of 2,2,3,3,4-Pentamethylpentane Provide a Scientific Advantage


High-Purity Analytical Reference Standard for Complex Hydrocarbon Mixtures

Based on its definitive retention index of 959 (±8) [1], this compound is ideally suited as a high-purity reference standard for calibrating gas chromatography (GC) systems and validating methods for analyzing complex petrochemical streams (e.g., gasoline, reformate, or synthetic fuels). Its substantial 139 RI unit separation from the common isomer 2,2,3,4-tetramethylpentane ensures unambiguous peak identification and accurate quantification of this specific fraction in a mixture.

Calibration Compound for Thermodynamic and Physical Property Models

The precisely characterized boiling point (166.1 °C) and vapor pressure (2.38 mmHg at 25 °C) make 2,2,3,3,4-pentamethylpentane a valuable calibration and validation compound for thermodynamic models and property estimation software (e.g., process simulators). Its distinct 6.8 °C higher boiling point compared to its isomer 2,2,3,4,4-pentamethylpentane serves as a rigorous test case for models predicting the influence of subtle changes in molecular branching on bulk properties.

QSAR/QSPR Model Building and Cheminformatics Database Curation

The availability of precise, graph-theory derived molecular descriptors like OEI (13.0833) and IMPI (23.9418) [2] establishes this compound as a well-defined data point for building and validating Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. Its use in these models depends on its correct identification, as substitution with its isomer (OEI: 12.0417, IMPI: 23.6530) would introduce a quantifiable error into the dataset.

Incoming Quality Control (QC) for Specialty Chemical and Fuel Blending Operations

Procurement and QC laboratories can employ a simple refractive index measurement to perform an initial, rapid verification of received material. A measured value of approximately 1.411 [3] offers a quick and inexpensive first-pass identity check. Significant deviation from this value can flag a potential mis-shipment or a contamination issue before the material is committed to a sensitive or high-volume blending process.

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